molecular formula C17H17Cl2NO B1196589 Diclofensine CAS No. 67165-56-4

Diclofensine

Cat. No.: B1196589
CAS No.: 67165-56-4
M. Wt: 322.2 g/mol
InChI Key: ZJDCGVDEEHWEIG-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Diclofensine is a stimulant drug that acts as a triple monoamine reuptake inhibitor . It primarily inhibits the reuptake of dopamine and norepinephrine . The primary targets of this compound are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), with affinities (Ki) of 16.8 nM, 15.7 nM, and 51 nM respectively .

Mode of Action

This compound interacts with its targets (DAT, NET, and SERT) by inhibiting the reuptake of dopamine and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action on post-synaptic receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . By inhibiting the reuptake of these neurotransmitters, this compound affects the signaling processes of these pathways, leading to enhanced neurotransmission .

Pharmacokinetics

As a rule of thumb, the physicochemical properties of a drug-like molecule can influence its adme properties . Therefore, the chemical structure of this compound might play a crucial role in its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced neurotransmission in the monoaminergic system . This is achieved through the inhibition of neurotransmitter reuptake, resulting in increased concentrations of dopamine and norepinephrine in the synaptic cleft . The enhanced neurotransmission can lead to various physiological effects, including increased alertness and mood elevation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the drug’s absorption and metabolism . Additionally, factors such as pH and temperature can impact the drug’s stability and activity . .

Safety and Hazards

When handling Diclofensine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While Diclofensine was found to be an effective antidepressant in human trials with relatively few side effects, it was ultimately dropped from clinical development, possibly due to concerns about its abuse potential . The future directions of this compound are not clear from the search results.

Relevant Papers

A paper titled “Double-blind comparison of this compound with nomifensine in outpatients with dysphoric mood” concluded that both this compound and nomifensine are beneficial for the treatment of depressed outpatients . Another paper titled “Therapeutic efficacy and tolerance of this compound in psychoreactive depression–a double-blind comparison with placebo” also exists , but the details are not available in the search results.

Biochemical Analysis

Biochemical Properties

Diclofensine plays a significant role in biochemical reactions by inhibiting the reuptake of key neurotransmitters. It interacts with dopamine, norepinephrine, and serotonin transporters, with affinities of 16.8 nM, 15.7 nM, and 51 nM, respectively . These interactions prevent the reabsorption of these neurotransmitters into presynaptic neurons, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.

Cellular Effects

This compound affects various cell types and cellular processes by modulating neurotransmitter levels. It influences cell signaling pathways, particularly those involving dopamine, norepinephrine, and serotonin. This modulation can alter gene expression and cellular metabolism, leading to changes in mood, cognition, and behavior . This compound’s impact on these pathways underscores its potential as an antidepressant and stimulant.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the dopamine, norepinephrine, and serotonin transporters, inhibiting their function. This inhibition prevents the reuptake of these neurotransmitters, leading to increased extracellular concentrations. This compound does not induce the release of monoamines, distinguishing it from other stimulants like amphetamines . This selective inhibition enhances neurotransmitter signaling and contributes to its antidepressant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over extended periods, this compound can lead to sustained increases in neurotransmitter levels, which may result in adaptive changes in receptor sensitivity and gene expression . These changes highlight the importance of understanding the temporal dynamics of this compound’s action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it effectively inhibits neurotransmitter reuptake, enhancing mood and locomotor activity. At high doses, this compound can produce toxic effects, including hyperactivity, stereotypic behaviors, and potential neurotoxicity . These findings emphasize the need for careful dosage management in potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidative demethylation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and duration of action. This compound’s metabolites may also contribute to its pharmacological effects and potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It crosses the blood-brain barrier efficiently, allowing it to exert its effects on central nervous system neurotransmission . The compound’s distribution is influenced by its lipophilicity and affinity for monoamine transporters, which facilitate its accumulation in target tissues.

Subcellular Localization

This compound’s subcellular localization is primarily within synaptic terminals, where it interacts with neurotransmitter transporters. It does not appear to undergo significant post-translational modifications that would alter its localization . The compound’s presence in synaptic terminals is crucial for its ability to modulate neurotransmitter levels and influence synaptic transmission.

Preparation Methods

The synthesis of diclofensine involves several key steps:

    Condensation: m-Anisaldehyde is condensed with methylamine to form N-methyl-3-methoxybenzenemethanimine.

    Reduction: The Schiff-base intermediate is reduced with sodium borohydride to yield (3-methoxybenzyl)methylamine.

    Alkylation: This intermediate is then alkylated with 3,4-dichlorophenacylbromide to form a benzoyl ketone.

    Reduction: The benzoyl ketone is reduced with sodium borohydride to produce an alcohol.

    Cyclization: Finally, acid-catalyzed intramolecular cyclization completes the synthesis of this compound.

Chemical Reactions Analysis

Diclofensine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Diclofensine is chemically related to other tetrahydroisoquinoline derivatives, such as:

    Nomifensine: Another antidepressant that inhibits dopamine and norepinephrine reuptake but also has monoamine-releasing properties.

    Brasofensine: A compound with similar monoamine reuptake inhibition properties.

This compound is unique in its potent inhibition of all three monoamine transporters without significant monoamine-releasing properties, distinguishing it from compounds like nomifensine .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11/h3-8,15H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDCGVDEEHWEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79234-32-5 (hydrochloride), 34041-84-4 (hydrochloride salt/solvate)
Record name Diclofensine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30867264
Record name 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67165-56-4
Record name Diclofensine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67165-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclofensine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICLOFENSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09HKW863J6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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